Introduction: Situating 2-Bromo-4-nitro-N-phenylaniline in Modern Chemistry
Introduction: Situating 2-Bromo-4-nitro-N-phenylaniline in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-nitro-N-phenylaniline
2-Bromo-4-nitro-N-phenylaniline is a substituted diphenylamine, a structural motif of significant interest in medicinal chemistry, materials science, and dye manufacturing. The strategic placement of a bromine atom and a strongly electron-withdrawing nitro group on one of the phenyl rings, coupled with the secondary amine linkage, imparts a unique electronic and steric profile. This profile dictates the molecule's reactivity, intermolecular interactions, and ultimately, its utility as a synthetic intermediate or a functional molecule in its own right.
For researchers in drug development, understanding the physicochemical properties of such molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and predicting in vivo behavior. Properties like solubility, lipophilicity (logP), and melting point govern everything from a compound's absorption and distribution to its shelf-life and manufacturability. This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of 2-Bromo-4-nitro-N-phenylaniline, grounded in established experimental methodologies and theoretical principles.
Molecular Identity and Structural Characteristics
The foundational properties of any chemical compound are derived from its structure. The arrangement of atoms and functional groups in 2-Bromo-4-nitro-N-phenylaniline is key to understanding its behavior.
The molecule's architecture features a secondary amine bridge connecting a 2-bromo-4-nitrophenyl group to an unsubstituted phenyl ring. The nitro group at the para-position and the bromine atom at the ortho-position to the amine linkage are strongly electron-withdrawing. This electronic pull significantly reduces the basicity of the amine nitrogen and polarizes the molecule, influencing its hydrogen bonding capabilities and solubility profile.
Caption: 2D Structure of 2-Bromo-4-nitro-N-phenylaniline.
Synthesis and Purification Strategy
While multiple synthetic routes are conceivable, a common and effective approach for creating diarylamines is through a copper- or palladium-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination.[2][3] A plausible synthesis involves the reaction of aniline with an activated aryl halide like 1,2-dibromo-4-nitrobenzene or 2-bromo-1-fluoro-4-nitrobenzene.
Proposed Synthetic Workflow: Ullmann Condensation
The Ullmann condensation is a classic method for forming aryl-amine bonds using a copper catalyst, often requiring high temperatures.[3] The reaction is typically performed between an aryl halide and an amine in the presence of a base.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Purification by Recrystallization
Recrystallization is the gold standard for purifying nonvolatile organic solids.[4][5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Causality Behind the Protocol: The choice of solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4][6] This temperature-dependent solubility gradient is what enables the separation. As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved.[7]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find one with a high temperature coefficient. Ethanol is often a good starting point for moderately polar compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling, with stirring, until the solid completely dissolves.[8] If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them.[5]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] The flask can then be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of the solvent.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Bromo-4-nitro-N-phenylaniline. Where experimental data is not available, computed values from reliable prediction models are provided to guide researchers.
| Property | Value / Description | Source / Method | Significance in Drug Development |
| Physical State | Expected to be a yellow or dark yellow solid. | Analogy to similar compounds[9] | Affects handling, formulation (e.g., tablets, powders). |
| Melting Point (°C) | 104.0 - 108.0 °C (for 2-bromo-4-nitroaniline) | Experimental (analogue) | Indicator of purity; affects stability and manufacturing processes. |
| Solubility | - Water: Very low- Organic Solvents: Soluble in DMSO, slightly soluble in chloroform, methanol. | Predicted/Analogy[9][10] | Crucial for bioavailability and formulation; low aqueous solubility is a major challenge. |
| Lipophilicity (logP) | 4.10 | Computed[1] | Predicts membrane permeability and partitioning into fatty tissues. |
| pKa | -1.18 ± 0.10 (for N-H proton of 2-bromo-4-nitroaniline) | Predicted (analogue)[9] | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 55.17 Ų | Computed[1] | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 1 (from the N-H group) | Computed[1] | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 3 (from the two oxygen atoms of the nitro group and the nitrogen) | Computed[1] | Influences solubility and binding interactions. |
Methodologies for Property Determination
Melting Point Determination
The melting point is a fundamental property used to identify a compound and assess its purity.[11][12] Pure crystalline solids exhibit a sharp melting range, typically 1-2 °C, whereas impurities depress and broaden the melting range.[13]
Self-Validating System: The sharpness of the melting range serves as an internal validation of sample purity. A broad range immediately indicates the presence of impurities.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Step-by-Step Protocol: [14][15]
-
Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the sample into a powder.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of 1-2 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens and the thermometer bulb is correctly positioned.
-
Heating: If the approximate melting point is known, heat the apparatus rapidly to about 20°C below this temperature. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). The range between these two temperatures is the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the benchmark for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[16]
Causality Behind the Protocol: This method ensures that the solution is truly saturated by introducing an excess of the solid compound and allowing sufficient time for the system to reach equilibrium.[17] Agitation ensures maximum contact between the solid and the solvent, while a constant temperature ensures reproducibility.
Step-by-Step Protocol: [17]
-
Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline for physiological relevance). The presence of undissolved solid at the end is crucial.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vial and allow it to stand, letting the excess solid settle. To get a clear supernatant, centrifuge the sample.
-
Sampling: Carefully extract a known volume of the clear supernatant. It is critical not to disturb the solid pellet.
-
Quantification: Dilute the supernatant sample with an appropriate solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or LC-MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety and Handling
Based on data for the closely related and structurally similar compound 2-bromo-4-nitroaniline, 2-Bromo-4-nitro-N-phenylaniline should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[18]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[18]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18]
Handling Procedures:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.[18]
-
Store in a tightly closed container in a cool, dark, and dry place.
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